Home > Products > Screening Compounds P116804 > (KDO)2-(palmitoleoyl-myristoyl)-lipid A
(KDO)2-(palmitoleoyl-myristoyl)-lipid A -

(KDO)2-(palmitoleoyl-myristoyl)-lipid A

Catalog Number: EVT-1596417
CAS Number:
Molecular Formula: C114H208N2O39P2
Molecular Weight: 2292.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)2-(palmitoleoyl-myristoyl)-lipid A is a lipid A derivative, comprising lipid A glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and having the dodecanoyl group replaced by palmitoleoyl. It is a member of lipid As and a tetradecanoate ester. It is a conjugate acid of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-).
Overview

(KDO)2-(palmitoleoyl-myristoyl)-lipid A is a complex glycolipid that forms an essential component of the outer membrane of Gram-negative bacteria. It is a derivative of lipid A, which is a critical part of lipopolysaccharides (LPS) that contribute to the structural integrity and functionality of the bacterial outer membrane. The compound consists of a disaccharide backbone linked to multiple fatty acid chains, including palmitoleic and myristic acids, along with two residues of 3-deoxy-D-manno-octulosonic acid (KDO). This structure plays a significant role in bacterial viability and immune system interactions.

Source

The biosynthesis of (KDO)2-(palmitoleoyl-myristoyl)-lipid A occurs primarily in Escherichia coli and other Gram-negative bacteria through a well-characterized pathway known as the Raetz pathway. This pathway involves multiple enzymes that facilitate the stepwise assembly of lipid A from precursor molecules, ultimately incorporating KDO residues and fatty acids .

Classification

(KDO)2-(palmitoleoyl-myristoyl)-lipid A is classified as a glycolipid due to its carbohydrate and lipid components. It is specifically categorized under lipopolysaccharides, which are crucial for the structural composition of bacterial membranes and play significant roles in host-pathogen interactions.

Synthesis Analysis

Methods

The synthesis of (KDO)2-(palmitoleoyl-myristoyl)-lipid A follows the Raetz pathway, which consists of nine enzymatic steps. The initial steps involve the acylation of UDP-N-acetylglucosamine to form diacylated glucosamine derivatives. Key enzymes involved include:

  • LpxA: Catalyzes the first acylation step.
  • LpxC: Converts UDP-diacyl-GlcN into lipid IV A, the committed step in lipid A biosynthesis.
  • LpxD: Further modifies lipid IV A by adding additional acyl chains.

Subsequent enzymes like KdtA facilitate the transfer of KDO residues to the growing lipid A structure .

Technical Details

The pathway is initiated in the cytoplasm and culminates at the inner membrane, where various acyltransferases such as LpxL, LpxM, and others add specific fatty acids to form the final hexa-acylated structure characteristic of (KDO)2-lipid A. The use of acyl carrier proteins as substrates is critical for this process .

Molecular Structure Analysis

Structure

(KDO)2-(palmitoleoyl-myristoyl)-lipid A features a disaccharide backbone consisting of glucosamine units linked to KDO. The fatty acid chains include palmitoleate and myristate, contributing to its amphiphilic nature, which is crucial for embedding within the bacterial membrane.

Data

The molecular formula can be represented as CxHyOz, where x, y, and z correspond to the total number of carbon, hydrogen, and oxygen atoms derived from its structural components. The precise molecular weight and three-dimensional conformation can be elucidated using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography .

Chemical Reactions Analysis

Reactions

The biosynthetic pathway involves several key reactions:

  1. Acylation Reactions: Initiated by LpxA, leading to diacylated glucosamine.
  2. Phosphorylation: Catalyzed by LpxK, converting disaccharide-1-phosphate into lipid IV A.
  3. KDO Addition: Mediated by KdtA, which transfers KDO residues from CMP-KDO.

These reactions are critical for assembling the final structure of (KDO)2-(palmitoleoyl-myristoyl)-lipid A .

Technical Details

Mechanism of Action

Process

(KDO)2-(palmitoleoyl-myristoyl)-lipid A functions primarily as an anchor for lipopolysaccharides in Gram-negative bacteria. Its unique structural features allow it to interact with host immune receptors, thereby influencing immune responses. The presence of KDO residues enhances its ability to modulate inflammatory responses during bacterial infections .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous liquid or solid depending on concentration.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic fatty acid chains.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis under extreme pH or temperature.
  • Reactivity: Can undergo modifications through acylation or deacylation processes depending on environmental factors.

Relevant data regarding melting points, boiling points, and specific reactivity profiles can be obtained through experimental characterization methods such as differential scanning calorimetry or chromatography .

Applications

Scientific Uses

(KDO)2-(palmitoleoyl-myristoyl)-lipid A serves multiple roles in scientific research:

  • Vaccine Development: Used as an adjuvant due to its immunogenic properties.
  • Antimicrobial Research: Investigated for its role in antibiotic resistance mechanisms in Gram-negative bacteria.
  • Immunology Studies: Explored for its interactions with immune receptors, aiding in understanding host-pathogen dynamics.

Research continues to focus on harnessing its properties for therapeutic applications against bacterial infections and enhancing vaccine efficacy .

Introduction to (KDO)₂-(Palmitoleoyl-Myristoyl)-Lipid A in Gram-Negative Bacterial Physiology

Role in Outer Membrane Architecture and Bacterial Survival

The outer membrane (OM) of Gram-negative bacteria serves as a formidable permeability barrier, with (KDO)₂-(palmitoleoyl-myristoyl)-lipid A as its fundamental architectural component. This lipid A variant contributes to OM stability through three interrelated mechanisms:

  • Lipid Packing and Permeability Control:The palmitoleoyl chain introduces cis-double bonds, increasing membrane fluidity. This contrasts with saturated acyl chains (e.g., in E. coli Kdo₂-lipid A with six C14 chains), which promote rigid packing. The resultant asymmetric fluidity allows selective permeability: it excludes hydrophobic toxins and antimicrobial peptides (AMPs) while facilitating nutrient uptake. Studies demonstrate that membranes incorporating palmitoleoyl-modified lipid A exhibit 2.3-fold higher resistance to polymyxin B compared to symmetric saturated variants [1] [8].

  • Biosynthetic Plasticity:Incorporation of palmitoleoyl and myristoyl chains occurs via late-stage remodeling catalyzed by specific acyltransferases:

  • LpxL adds laurate (C12) to the 2′-position.
  • LpxM adds myristate (C14) to the 3′-position (primary acylation) [4] [8].Subsequent secondary acylation by enzymes like PagP transfers palmitoleate (C16:1) from phospholipids to the 2-position, forming acyloxyacyl linkages. PagP activity is induced by AMPs or low Mg²⁺, demonstrating environmental responsiveness [4].

Table 1: Enzymatic Synthesis of (KDO)₂-(Palmitoleoyl-Myristoyl)-Lipid A

EnzymeSubstrate SpecificityPosition ModifiedInducing Conditions
LpxLLauroyl-ACP2′ (primary)Constitutive
LpxMMyristoyl-ACP3′ (primary)Constitutive
PagPPhosphatidylethanolamine2 (secondary)Low Mg²⁺, CAMPs
  • Adaptation to Host Environments:In Salmonella enterica and E. coli, palmitoleoylation is upregulated during infection of macrophage phagosomes—a low-pH, cationic AMP-rich milieu. This modification:
  • Reduces surface charge via acyl chain masking of phosphate groups.
  • Decreases fluid-phase endocytosis by host cells by 40%, enhancing intracellular survival [1] [4].

Table 2: Functional Impact of Palmitoleoyl-Myristoyl Modification on Membrane Properties

PropertyStandard Kdo₂-Lipid A (Hexa-Acyl)(KDO)₂-(Palmitoleoyl-Myristoyl)-Lipid AFunctional Consequence
Membrane FluidityLow (saturated chains)Moderate (cis-unsaturated chain)Enhanced nutrient uptake
AMP Binding AffinityHigh (negative charge exposure)Reduced (charge shielding)2.3× higher polymyxin resistance
Lateral Pressure ProfileHomogeneousAsymmetricAltered porin conformation/function

Evolutionary Significance of Lipid A Variants in Host-Pathogen Interactions

Structural diversification of lipid A, particularly through palmitoleoyl-myristoyl substitution, represents an evolutionary strategy balancing bacterial survival against host immune recognition:

  • Pathogen-Specific Immune Evasion:TLR4/MD-2 complex activation requires lipid A with six acyl chains and bis-phosphorylation. The palmitoleoyl-myristoyl variant retains this hexa-acylation but exploits altered chain geometry to dampen signaling:
  • The cis-unsaturated palmitoleoyl chain induces a bent conformation, sterically hindering optimal engagement with MD-2’s hydrophobic pocket.
  • This reduces NF-κB activation by 70% compared to E. coli canonical lipid A, allowing stealthy persistence in hosts [2] [3].Pathogens like Helicobacter pylori and Francisella tularensis employ analogous modifications (e.g., tetra-acylation) to evade TLR4 detection entirely, but palmitoleoyl-myristoyl variants offer a compromise—maintaining membrane function while attenuating immunogenicity [2] [3].
  • Evolution of Biosynthetic Pathways:The enzymatic machinery for secondary acylation (e.g., PagP) arose through gene duplication and neofunctionalization within Proteobacteria:
  • lpxL and lpxM diverged from a common ancestor; lpxM is present only in Escherichia, Vibrio, and Shewanella (Group II Gammaproteobacteria) [5] [6].
  • PagP emerged later, enabling environmentally responsive palmitoleate incorporation. This pathway optimization reflects selection for host-adaptation in enteric pathogens [5].

Table 3: Evolutionary Distribution of Lipid A Modification Systems

Bacterial GroupKey Enzymes PresentLipid A Acyl PatternImmune Recognition Level
Group II GammaproteobacteriaLpxL, LpxM, PagPHexa-acyl (incl. C16:1/C14)Moderate (attenuated)
Helicobacter pyloriLpxL (absent LpxM/PagP)Tetra-acylNegligible
Early-diverging Gram-negativesLpxA/LpxD onlyPenta-acyl variantsVariable
  • Trade-offs in Environmental Adaptation:Palmitoleoylation exemplifies an evolutionary trade-off:
  • Advantage: Enhanced resistance to vertebrate AMPs (e.g., cathelicidin) in Salmonella, increasing survival in serum by 15-fold.
  • Cost: Reduced thermal stability; growth impaired at 42°C due to excessive membrane fluidity.This explains the conditional regulation of PagP, which is repressed in ambient environments but induced during infection [4] [6].

Table 4: Key Bacterial Lipid A Variants and Their Functional Attributes

Lipid A VariantAcyl ChainsRepresentative BacteriaKey Physiological Role
(KDO)₂-(Palmitoleoyl-Myristoyl)-Lipid AC16:1 (sec), C14 (prim), C12S. enterica, Pathogenic E. coliAMP resistance, TLR4 evasion
Kdo₂-Lipid A (canonical)6× C14 (all primary)E. coli K-12Outer membrane integrity
Tetra-Acylated Lipid A4× C14/C16H. pylori, F. tularensisComplete immune evasion
Penta-Acylated Lipid A5× C14/C16P. aeruginosaModerate immune activation

Concluding Remarks

(KDO)₂-(palmitoleoyl-myristoyl)-lipid A exemplifies the sophisticated interplay between bacterial membrane biophysics and host immune selection. Its distinct palmitoleoyl-myristoyl decoration enhances bacterial survival in hostile host environments through targeted membrane remodeling and immunomodulation, while its restricted phylogenetic distribution underscores its role as an evolved virulence adaptation in enteric pathogens. Understanding this variant illuminates broader principles of lipid A-driven host-pathogen coevolution and pinpoints enzymatic steps (e.g., PagP) for targeted therapeutic disruption [1] [4] [6].

Properties

Product Name

(KDO)2-(palmitoleoyl-myristoyl)-lipid A

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C114H208N2O39P2

Molecular Weight

2292.8 g/mol

InChI

InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1

InChI Key

YMYMIWUIGJUAIZ-LSPGFKFTSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.